molecular formula C15H32N4O4 B1200386 Dadeafb CAS No. 71624-38-9

Dadeafb

Cat. No.: B1200386
CAS No.: 71624-38-9
M. Wt: 332.44 g/mol
InChI Key: XMAFLLCVEUQEGO-UHFFFAOYSA-N
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Description

Dadeafb (CAS No. 71624-38-9) is a structurally complex organic compound with the molecular formula C₁₅H₃₂N₄O₄ and a molecular weight of 332.44 g/mol . Its IUPAC name is 5-amino-2-hydroxy-4-methoxy-3-(methylamino)cyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside, reflecting its hybrid cyclohexyl-pyranoside backbone with multiple functional groups, including amino, hydroxy, and methoxy substituents .

Properties

CAS No.

71624-38-9

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

IUPAC Name

4-amino-6-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3-methoxy-2-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C15H32N4O4/c1-7(16)10-5-4-8(17)15(22-10)23-11-6-9(18)14(21-3)12(19-2)13(11)20/h7-15,19-20H,4-6,16-18H2,1-3H3

InChI Key

XMAFLLCVEUQEGO-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2CC(C(C(C2O)NC)OC)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2CC(C(C(C2O)NC)OC)N)N)N

Synonyms

1-deamino-2-deoxy-2 epi-aminofortimycin B
4-deamino-5-epi-aminofortimycin
DADEAFB

Origin of Product

United States

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value
Boiling Point 490.1°C at 760 mmHg
Density 1.19 g/cm³
Refractive Index 1.548
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 8
Topological Polar Surface Area 138 Ų

The compound exhibits significant hydrogen-bonding capacity and stereochemical complexity, with 9 undefined stereocenters .

Structural Analogs: Cyclohexyl Glycosides

Dadeafb shares structural motifs with aminoglycoside antibiotics (e.g., streptomycin, neomycin) and inositol derivatives, though key differences exist:

Feature This compound Typical Aminoglycosides Inositol Derivatives
Core Structure Cyclohexyl-pyranoside hybrid Aminocyclitol + aminoglycoside Cyclohexanol with hydroxyl groups
Functional Groups Amino, methoxy, hydroxy Amino, hydroxy Hydroxy, phosphate
Stereochemical Complexity 9 undefined stereocenters 4–6 defined stereocenters 6 defined stereocenters
Hydrogen Bond Capacity High (5 donors, 8 acceptors) Moderate (4–6 donors, 6–8 acceptors) Low to moderate (6 hydroxyl groups)

Key Contrasts :

  • This compound’s methoxy groups distinguish it from classical aminoglycosides, which prioritize amino and hydroxy moieties for ribosomal targeting .
  • Unlike inositol derivatives (e.g., myo-inositol), this compound lacks phosphate esters but incorporates a glycosidic linkage, suggesting divergent solubility and bioavailability .

Functional Analogs: Database-Driven Comparisons

Automated similarity scoring tools, such as those used in SANCDB and MetaADEDB , employ Tanimoto coefficients or substructure matching to identify analogs . For this compound:

  • SANCDB identifies analogs via SMILES-based similarity scores (>70% threshold), prioritizing compounds with shared pyranoside or cyclohexanol moieties .
  • MetaADEDB flags functional analogs based on adverse reaction profiles or LogP values, though this compound’s pharmacological data remain uncharacterized .
Example Similarity Metrics (Hypothetical):
Compound Similarity Score (Tanimoto) Shared Substructure
This compound Reference Self
Hypothetical Analog X 0.75 Cyclohexyl-amino group
Hypothetical Analog Y 0.68 Pyranoside linkage

Limitations : Current databases lack explicit entries for this compound’s closest analogs, necessitating manual curation or experimental validation .

Challenges in Comparative Analysis

  • Stereochemical Ambiguity: this compound’s undefined stereocenters complicate activity predictions, unlike well-defined aminoglycosides .
  • Data Gaps: No peer-reviewed studies on this compound’s synthesis, toxicity, or applications exist, contrasting with extensively documented compounds like dorzolamide or decaBDE .

Data Availability and Methodological Notes

  • Structural Data : this compound’s SMILES (O(C1C(CCC(C(C)N)O1)N)C1CC(C(C(C1O)NC)OC)N) and InChIKey (XMAFLLCVEUQEGO-UHFFFAOYSA-N) enable computational modeling .
  • Database References : SANCDB and MetaADEDB methodologies highlight best practices for analog identification but require updates to include this compound .

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